4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a thioxo group at the 2-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation. This method provides moderate to good yields and is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its ability to accelerate reactions and improve product yields .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as HIV integrase, thereby preventing viral replication . Additionally, it may interact with cellular receptors and signaling pathways to exert its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but lacks the phenyl group at the 3-position.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the phenyl group at the 3-position and the carboxylic acid group at the 5-position
Properties
Molecular Formula |
C11H8N2O3S |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
4-oxo-3-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3S/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |
InChI Key |
LNYQZHYQHLGUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CNC2=S)C(=O)O |
Origin of Product |
United States |
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